Teneligliptin-d4 is a deuterated derivative of Teneligliptin, which is a third-generation dipeptidyl peptidase-4 inhibitor used primarily in the management of type 2 diabetes mellitus. This compound is notable for its ability to inhibit the DPP-4 enzyme, which plays a crucial role in glucose metabolism. The deuteration of Teneligliptin enhances its pharmacokinetic properties, making it a valuable tool in clinical research and drug development.
Teneligliptin-d4 is classified as a pharmaceutical compound under the category of DPP-4 inhibitors. It is synthesized from Teneligliptin through deuteration, which involves replacing certain hydrogen atoms with deuterium. This modification allows for improved stability and tracking in metabolic studies. The compound is sourced from various chemical suppliers specializing in isotopically labeled compounds, such as MedChemExpress .
The synthesis of Teneligliptin-d4 involves a multi-step process that typically includes the following:
The synthesis requires careful control of reaction conditions to maximize yield and purity, often monitored by mass spectrometry and nuclear magnetic resonance spectroscopy .
Teneligliptin-d4 undergoes similar metabolic pathways as its non-deuterated counterpart. Key reactions include:
These metabolic pathways can be tracked using mass spectrometry due to the distinct mass shifts introduced by deuteration .
Teneligliptin-d4 functions by competitively inhibiting the DPP-4 enzyme, which leads to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1). This inhibition results in:
In vitro studies indicate that Teneligliptin-d4 has an IC₅₀ value of approximately 1 nM against human DPP-4, reflecting its potent inhibitory action .
Relevant analyses include:
Teneligliptin-d4 serves several important roles in scientific research:
CAS No.: 13444-85-4
CAS No.: 24470-33-5
CAS No.: 29870-99-3
CAS No.: 1607439-32-6
CAS No.: 133894-35-6
CAS No.: 52711-91-8